molecular formula C9H7F3O2S B13282905 4,4,4-Trifluoro-1-(3-methylthiophen-2-yl)butane-1,3-dione CAS No. 319-56-2

4,4,4-Trifluoro-1-(3-methylthiophen-2-yl)butane-1,3-dione

Cat. No.: B13282905
CAS No.: 319-56-2
M. Wt: 236.21 g/mol
InChI Key: RHTCJUAECVTPAS-UHFFFAOYSA-N
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Description

Properties

CAS No.

319-56-2

Molecular Formula

C9H7F3O2S

Molecular Weight

236.21 g/mol

IUPAC Name

4,4,4-trifluoro-1-(3-methylthiophen-2-yl)butane-1,3-dione

InChI

InChI=1S/C9H7F3O2S/c1-5-2-3-15-8(5)6(13)4-7(14)9(10,11)12/h2-3H,4H2,1H3

InChI Key

RHTCJUAECVTPAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Ethyl Trifluoroacetate and Friedel-Crafts Acylation

This approach involves three main stages:

  • Step a: Condensation of ethyl trifluoroacetate with ethyl acetate in the presence of a base to yield ethyl 4,4,4-trifluoro-3-oxo-butanoate.

  • Step b: Acid-catalyzed reaction of the product from step a with a hydrogen donor to form 4,4,4-trifluoro-3-oxo butanoic acid.

  • Step c: Conversion of the acid to the corresponding acid chloride using thionyl chloride, followed by Friedel-Crafts acylation with 3-methylthiophene in the presence of aluminum chloride and toluene as solvent, to afford the target diketone.

Reaction Conditions and Yields:

Step Reactants & Conditions Product Yield (%) Notes
a Ethyl trifluoroacetate + ethyl acetate, base, reflux 110°C, 8 h Ethyl 4,4,4-trifluoro-3-oxo-butanoate (brown oil) ~93 Ethyl acetate acts as solvent and reactant
b Product from (a) + hydrogen donor, acid catalyst 4,4,4-Trifluoro-3-oxo butanoic acid Not specified Acid catalyst facilitates reaction
c Acid + thionyl chloride, 50°C, 2 h; then + AlCl3, toluene, reflux 110°C, 8 h 4,4,4-Trifluoro-1-(3-methylthiophen-2-yl)butane-1,3-dione (brown oil) ~93 Friedel-Crafts acylation step

This method is efficient and economical, with ethyl acetate serving dual roles and commercially available starting materials such as ethyl trifluoroacetate (e.g., from Aldrich) used.

Alternative Condensation Approach

Another reported synthetic route involves the condensation of 2-thiophenecarboxaldehyde derivatives with trifluoroacetone under basic conditions. This base-catalyzed condensation proceeds via an aldol-type mechanism to form the β-diketone framework with the trifluoromethyl substituent.

  • Typical Reaction: 2-Thiophenecarboxaldehyde + trifluoroacetone, base catalyst, room temperature or mild heating.

  • Purification: Extraction with ethyl acetate, acid-base washes (e.g., HCl treatment), drying over anhydrous sodium sulfate, and recrystallization from methanol.

  • Key Parameters: Reaction temperature (25–30°C), reaction time (0.5–2 hours), and stoichiometric control of reagents are critical for optimal yield and purity.

  • Structural Confirmation: Characterization typically involves nuclear magnetic resonance spectroscopy (NMR) to confirm the trifluoromethyl and thiophene substituents, mass spectrometry for molecular weight verification (monoisotopic mass ~222 Da), and elemental analysis for purity (>95%).

  • Thermal Stability: The trifluoromethyl group enhances thermal stability, with decomposition temperatures 20–30°C higher than non-fluorinated analogs, as demonstrated by thermogravimetric analysis (TGA).

  • Solubility and Purification: The compound shows good solubility in organic solvents such as ethyl acetate, methanol, and dichloromethane. Purification protocols involve washing with brine, drying over anhydrous sodium sulfate, and recrystallization to achieve high purity.

Method Key Reactants Reaction Type Conditions Yield (%) Notes
Multi-step (Friedel-Crafts) Ethyl trifluoroacetate, ethyl acetate, thionyl chloride, 3-methylthiophene, AlCl3 Base condensation, acid chloride formation, Friedel-Crafts acylation Reflux 110°C, 8 h (steps a & c) ~93 Economical, scalable, uses commercial reagents
Condensation with trifluoroacetone 2-Thiophenecarboxaldehyde, trifluoroacetone, base catalyst Aldol-type condensation Room temp to mild heat, 0.5–2 h Not specified Simpler, direct synthesis, requires purification

The preparation of this compound is best accomplished via a multi-step synthetic route involving base-catalyzed condensation, acid chloride formation, and Friedel-Crafts acylation. This method provides high yields and is supported by detailed reaction conditions and purification protocols. Alternative condensation methods offer simpler routes but may require more extensive purification. Analytical techniques confirm the compound's structure and purity, and the trifluoromethyl substituent enhances the compound’s thermal and chemical stability, making it a valuable intermediate in advanced organic synthesis and materials chemistry.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(3-methylthiophen-2-yl)butane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives.

Scientific Research Applications

4,4,4-Trifluoro-1-(3-methylthiophen-2-yl)butane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(3-methylthiophen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar β-Diketones

Structural and Physical Properties

Table 1 compares key structural and physical parameters of the target compound with analogs.

Compound Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound 3-methylthiophen-2-yl C₈H₅F₃O₂S 222.18 326-91-0 Metal extraction, coordination chemistry
4,4,4-Trifluoro-1-(phenyl)butane-1,3-dione Phenyl C₁₀H₇F₃O₂ 216.16 720-94-5 Ruthenium complexes, organic synthesis
4,4,4-Trifluoro-1-(naphthalen-2-yl)butane-1,3-dione Naphthalen-2-yl C₁₄H₉F₃O₂ 266.22 893-33-4 Luminescent materials, Holmium(III) complexes
4,4,4-Trifluoro-1-(4-isopropylphenyl)butane-1,3-dione 4-isopropylphenyl C₁₃H₁₃F₃O₂ 258.24 832738-17-7 Ligand in catalytic systems

Key Observations :

  • Substituent Effects :
    • Thiophene vs. Phenyl/Naphthyl : The thiophene group in the target compound enhances π-acidity and coordination strength compared to phenyl derivatives, improving metal-binding selectivity .
    • Electron-Withdrawing Groups : The trifluoromethyl group in all compounds increases stability and acidity (pKa ~6–7), facilitating deprotonation for metal chelation .
  • Molecular Weight : Bulkier substituents (e.g., naphthyl) increase molecular weight, affecting solubility and melting points. For example, the naphthyl derivative (266.22 g/mol) is less soluble in polar solvents than the phenyl analog (216.16 g/mol) .

Phenyl Derivative (CAS 720-94-5) :

  • Procedure: Acetophenone reacts with ethyl trifluoroacetate in methanol with NaOMe, followed by reflux and purification .
  • Yield : ~70–80% under optimized conditions .

Naphthyl Derivative (CAS 893-33-4) :

  • Requires naphthylacetone as a starting material. Lower yields (~60–70%) due to steric hindrance from the naphthyl group .

Key Differences :

  • Reactivity : Thiophene-containing substrates may require milder conditions due to sulfur’s electron-donating effects, whereas naphthyl derivatives need longer reaction times .
Metal Coordination and Extraction
  • Target Compound: Used in solvent extraction of lanthanoids (e.g., Eu³⁺, Ho³⁺) with high selectivity due to thiophene’s π-acidity . Forms stable complexes with transition metals (e.g., Ru³⁺) for catalytic applications .
  • Phenyl Derivative :
    • Less selective in metal extraction but widely used in ruthenium β-diketonate synthesis .
  • Naphthyl Derivative :
    • Preferred for luminescent materials; the extended π-system enhances energy transfer in Eu³⁺ complexes .

Biological Activity

4,4,4-Trifluoro-1-(3-methylthiophen-2-yl)butane-1,3-dione is an organic compound characterized by its unique trifluoromethyl and thiophene moieties. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical applications. This article reviews its biological activity, synthesis methods, and relevant case studies.

The molecular formula of this compound is C11H9F3O2S, with a molecular weight of approximately 236.21 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can significantly influence its bioactivity in various biological contexts.

Synthesis Methods

The synthesis of this compound can be achieved through various methods including acylation reactions that allow for regioselective introduction of functional groups. The general synthetic route involves:

  • Step 1 : Formation of the diketone backbone through acylation.
  • Step 2 : Introduction of the trifluoromethyl group using fluorination techniques.

These methods facilitate the production of different stereoisomers depending on the reaction conditions employed .

Case Study 1: Antimicrobial Evaluation

A study focused on the antimicrobial properties of thiophene-based diketones revealed that derivatives similar to this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus. The study concluded that structural modifications could enhance bioactivity further .

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory potential of diketones found that compounds with a similar structure inhibited the expression of cyclooxygenase (COX) enzymes and reduced levels of inflammatory markers in vitro. This suggests a promising avenue for therapeutic applications in inflammatory diseases .

Comparative Analysis

The following table summarizes key characteristics and findings related to structurally similar compounds:

Compound NameStructureUnique FeaturesBiological Activity
4,4-DifluoroacetophenoneStructureLacks trifluoromethyl group; used in different applicationsModerate antibacterial
2-ThiophenecarboxaldehydeStructureSimple precursor for complex synthesesAntimicrobial
4,4-Trifluoro-1-(thien-2-yl)butane-1,3-dioneStructureSimilar structure; evaluated for DNA bindingAntioxidant

Q & A

Q. What are the optimal synthetic routes for 4,4,4-Trifluoro-1-(3-methylthiophen-2-yl)butane-1,3-dione?

The compound is synthesized via condensation reactions between thiophene derivatives (e.g., 3-methylthiophene-2-carboxylic acid) and fluorinated diketones. Key steps include acid-catalyzed cyclization or nucleophilic substitution under anhydrous conditions. Solvent selection (e.g., ethanol or DMF) and temperature control (60–80°C) are critical to achieving yields >70% . Challenges include minimizing hydrolysis of the trifluoromethyl group and controlling regioselectivity in thiophene ring functionalization.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR is essential for confirming trifluoromethyl group integrity (δ ≈ -70 ppm). 1H^{1}\text{H} NMR identifies thiophene protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.5 ppm) .
  • FTIR : Strong absorption bands at 1650–1750 cm1^{-1} (C=O stretching) and 1100–1250 cm1^{-1} (C-F vibrations) verify diketone and fluorinated moieties .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (MW 254.2 g/mol) and fragmentation patterns .

Q. How does solubility and stability impact experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, acetone). Stability studies indicate degradation under prolonged UV exposure or basic conditions. Storage recommendations: anhydrous environments at -20°C to prevent diketone tautomerization .

Advanced Research Questions

Q. What role does this compound play as a ligand in coordination chemistry?

Its β-diketonate structure enables chelation with transition metals (e.g., Ho3+^{3+}, Mn3+^{3+}), forming octahedral complexes. The electron-withdrawing trifluoromethyl group enhances ligand field strength, influencing luminescence and magnetic properties. Applications include designing single-molecule magnets or catalytic systems .

Q. How can challenges in crystallizing this compound for X-ray analysis be mitigated?

Slow evaporation from ethanol/water mixtures (1:1 v/v) yields single crystals. Use SHELX software for refinement, addressing issues like twinning or weak diffraction due to fluorine’s high electron density. Hydrogen bonding (C–H⋯O/F) and π-stacking interactions stabilize the crystal lattice .

Q. What is the mechanism of its biological activity in medicinal chemistry?

The thiophene ring engages in π-π stacking with enzyme active sites (e.g., kinase inhibitors), while the trifluoromethyl group enhances metabolic stability. Studies show inhibition of cytochrome P450 enzymes (IC50_{50} < 10 µM) and antimicrobial activity against Gram-positive bacteria .

Q. How is it utilized in synthesizing bioactive heterocycles?

Under Biginelli conditions (urea, aldehydes, acid catalysis), it forms dihydropyrimidines with antitumor and anti-inflammatory properties. Key steps:

  • Microwave-assisted condensation (100°C, 30 min) improves yield (85%).
  • Substituents on the thiophene ring modulate bioactivity (e.g., nitro groups enhance cytotoxicity) .

Q. What computational methods predict its reactivity in radical reactions?

DFT calculations (B3LYP/6-31G*) reveal high spin density at the diketone’s α-carbon, favoring radical addition to alkenes. Solvent effects (e.g., acetonitrile vs. toluene) are modeled using COSMO-RS to optimize reaction pathways .

Comparative Analysis and Data Contradictions

Q. How do structural modifications (e.g., substituents on the thiophene ring) affect properties?

SubstituentMelting Point (°C)LogPBioactivity (IC50_{50}, µM)
3-Methyl98–1002.38.5 (Anticancer)
4-Nitro120–1221.83.2 (Anticancer)
2-Furyl85–872.112.4 (Antimicrobial)
Data from analogues suggest electron-withdrawing groups (e.g., -NO2_2) enhance bioactivity but reduce solubility .

Q. Why do conflicting reports exist about its fluorescence efficiency?

Discrepancies arise from aggregation-caused quenching (ACQ) in polar solvents vs. solid-state enhanced emission. Time-resolved fluorescence studies (λex_{ex} = 350 nm) show lifetime variations (τ = 2–5 ns) depending on metal coordination .

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